tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a hydroxymethyl pyrrolidine derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Uniqueness
tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis-configuration of the hydroxymethyl group provides distinct properties compared to its trans-isomers, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASECDCFXDYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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